molecular formula C19H26O3 B1211079 Allethrin CAS No. 34624-48-1

Allethrin

Cat. No.: B1211079
CAS No.: 34624-48-1
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-XIRDDKMYSA-N
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Description

Allethrin is a synthetic pyrethroid insecticide, first synthesized in 1949 by Milton S. Schechter in the United States . It is derived from pyrethrin, a natural insecticidal compound found in Chrysanthemum flowers. This compound is classified as a type I pyrethroid, characterized by the absence of a cyano group in its chemical structure . It is commonly used in household insecticides, mosquito coils, and ultra-low volume sprays for outdoor mosquito control .

Scientific Research Applications

Allethrin has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Allethrin is synthesized through a series of chemical reactions involving the esterification of chrysanthemic acid with allethrolone. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Allethrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Alcohols and ketones.

    Hydrolysis Products: Chrysanthemic acid and allethrolone.

    Substitution Products: Halogenated derivatives.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of Allethrin:

This compound’s unique properties and wide range of applications make it a valuable compound in both scientific research and practical applications.

Properties

CAS No.

34624-48-1

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17-/m0/s1

InChI Key

ZCVAOQKBXKSDMS-XIRDDKMYSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@@H](C2(C)C)C=C(C)C)CC=C

SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

boiling_point

at 0.013kPa: 140 °C
at 0.05kPa: 153 °C

density

Relative density (water = 1): 1.01
Relative density (water = 1): 1.00
Relative density (water = 1): 0.98

flash_point

130 °C
65.6 °C o.c.
~120 °C

melting_point

~4 °C

584-79-2
28434-00-6

physical_description

PALE YELLOW VISCOUS LIQUID.
VISCOUS LIQUID.
YELLOW VISCOUS LIQUID.

solubility

Solubility in water: none

vapor_pressure

Vapor pressure, Pa at 20 °C:
Vapor pressure, Pa at 25 °C:

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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